molecular formula C11H20N2O4 B8217150 tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate

tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate

Cat. No.: B8217150
M. Wt: 244.29 g/mol
InChI Key: HGSNWIDVQSMJKV-QMMMGPOBSA-N
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Description

tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-azetidinecarboxylate with an appropriate amino acid derivative under controlled conditions. The reaction often requires the use of protecting groups to ensure the selective formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or diisopropylethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality material suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted azetidine or ester compounds[4][4].

Scientific Research Applications

tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of an azetidine ring with an amino acid derivative and a tert-butyl ester group.

Properties

IUPAC Name

tert-butyl 3-[(1S)-1-amino-2-methoxy-2-oxoethyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-5-7(6-13)8(12)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSNWIDVQSMJKV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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